molecular formula C6H11NO B034251 N-Isopropylacrylamide CAS No. 2210-25-5

N-Isopropylacrylamide

Cat. No. B034251
CAS RN: 2210-25-5
M. Wt: 113.16 g/mol
InChI Key: QNILTEGFHQSKFF-UHFFFAOYSA-N
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Description

N-Isopropylacrylamide (NIPAM) is a synthetic monomer used in the synthesis of polymers, copolymers, and other chemical compounds. It is a colorless, odorless, and water-soluble compound with a molecular weight of 131.15 g/mol. NIPAM is a versatile monomer that can be used in a variety of chemical synthesis applications. It is also used in polymerization and copolymerization reactions, as well as in the production of polymers and other polymeric materials.

Scientific Research Applications

  • Bioengineering Applications : N-Isopropylacrylamide copolymers are useful in bioengineering for cell and enzyme immobilization, controlled drug delivery, gene delivery, and protein dehydration (Rzaev, Dinçer, & Pişkin, 2007).

  • Drug Delivery : Due to its favorable thermo-sensitivity, this compound is a promising material for intelligent drug delivery systems. It can also be used in enzyme immobilization, material separation, immunoanalysis, and as a biological macromolecule material in medicine (Yanrong, 2004).

  • Biotechnology and Nanotechnology : The introduction of ionic liquids into poly(this compound/ionic liquid) copolymers allows for a range of lower critical solution temperature behaviors, benefiting both biotechnology and nanotechnology applications (Jain et al., 2015).

  • Controlled Release of Drugs : Thermo-sensitive hydrogels containing this compound show potential for controlled release of drugs like phenacetin under simulated physiological conditions (Ilić-Stojanović et al., 2012).

  • Temperature-Responsive Materials : The synthesis of histidine-functional poly(this compound) creates zwitterionic and temperature-responsive materials with potential for responsive self-assembly (Brisson et al., 2016).

  • Biomedical Applications : Poly(this compound) has good biocompatibility and can be internalized by various cells, aiding its use in biomedical applications (Guo et al., 2017).

  • Thermoresponsive Nanostructures : Self-assembling a poly(this compound)-lipid conjugate can create thermoresponsive nanostructures, enabling conversion to expanded or collapsed lamellar structures at room temperature (Hay et al., 2004).

  • Cytotoxicity Studies : this compound monomers are cytotoxic, while its nanoparticle form (PNIPAAm) is compatible at concentrations of 5 mg/mL or below for various cell types (Wadajkar et al., 2009).

  • Drug Release Behavior : The drug release behavior of thermo- and pH-sensitive poly(this compound/itaconic acid) copolymeric hydrogels is influenced by the pH and temperature of the solution (Taşdelen et al., 2004).

  • Smart Hydrogels : Poly(this compound)-based smart hydrogels exhibit thermo-responsive properties, making them suitable for applications in smart coatings, drug delivery, tissue regeneration, and artificial muscles (Tang et al., 2021).

  • Biomedical Applications of PNIPAM Microgels : PNIPAM microgels are versatile for biomedical applications, including as dispersed particles, 2D films, and 3D assemblies, offering new properties and applications (Guan & Zhang, 2011).

  • Graphene-Based Hybrid Materials : Graphene-based PNIPAM hybrid materials can be tuned to human body temperature, making them suitable for biomedical applications (Dong, Weng, & Dai, 2013).

  • DNA Conformation Manipulation : PNIPAM allows for the thermo-switching of genomic DNA conformation between a compact condensate and an unfolded macromolecule (Chen et al., 2010).

  • Responsive Hydrogels : Strategies to improve the response rate of thermosensitive hydrogels can enhance their application in artificial organs, actuators, and on-off switches (Zhang et al., 2008).

  • Sensing Applications : Hydrogel/microgel-based photonic materials are potential candidates for sensing small molecules, macromolecules, and biomolecules, with their optical properties varying based on the presence and concentration of the analyte (Li, Gao, & Serpe, 2015).

Mechanism of Action

Target of Action

This compound (NIPAAm) is a temperature-responsive polymer . Its primary targets are the biological systems where it is applied, such as in biomedical fields . It has been used in the development of stimuli-responsive polymers for applications like drug delivery, tissue engineering, and controlled cellular uptake .

Mode of Action

NIPAAm interacts with its targets through a reversible hydrophilic/hydrophobic phase transition in response to temperature . This means that NIPAAm-based polymers can switch between a water-attracting (hydrophilic) state and a water-repelling (hydrophobic) state depending on the temperature . This unique property allows NIPAAm to control the release of drugs or the attachment and detachment of cells in biomedical applications .

Biochemical Pathways

The primary biochemical pathway affected by NIPAAm is the process of drug delivery or cell attachment/detachment. The temperature-responsive nature of NIPAAm allows it to control these processes. For instance, in drug delivery, the drug can be released when the NIPAAm polymer switches to the hydrophobic state . Similarly, in cell culture applications, cells can be easily detached by changing the temperature, which switches the NIPAAm from the hydrophilic to the hydrophobic state .

Pharmacokinetics

The pharmacokinetics of NIPAAm-based polymers depend on several factors, including their molecular weight and the presence of other chemical groups . For instance, polymers with a molecular weight above a certain threshold can avoid glomerular filtration, leading to prolonged circulation times . The presence of alkyl moieties at the chain extremity can also influence the circulation time and tissue distribution of the polymer chains .

Result of Action

The result of NIPAAm’s action is the controlled release of drugs or the controlled attachment and detachment of cells. This is achieved through the temperature-responsive phase transition of NIPAAm-based polymers . For example, in drug delivery, the drug can be released in a controlled manner when the polymer switches to the hydrophobic state . In cell culture applications, cells can be easily detached by changing the temperature, which switches the NIPAAm from the hydrophilic to the hydrophobic state .

Action Environment

The action of NIPAAm is influenced by environmental factors such as temperature and pH . The temperature-responsive nature of NIPAAm allows it to switch between hydrophilic and hydrophobic states, controlling its interaction with its targets . Furthermore, the introduction of sites that are responsive to other physical and chemical stimuli into NIPAAm-based polymers can make them undergo phase transitions in response to stimuli such as light, pH, oxidation/reduction, and enzyme activity .

Safety and Hazards

When handling N-Isopropylacrylamide, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Recent advancements in the applications of stimuli-responsive polymers based on PNIPAM in biomedical fields are summarized, with an emphasis on the design of polymers for application in the separation and purification of (bio)pharmaceutical products and controlled cellular uptake . Advances in three-dimensional bioprinting technology would contribute to the design of new devices and medical tools with thermal stimuli response needs, fabricated with PNIPAM hydrogels .

Biochemical Analysis

Biochemical Properties

N-Isopropylacrylamide interacts with various biomolecules in unique ways. It forms hydrogen bonds with water molecules, leading to a stretched spiral elastic shape . This property allows this compound to undergo a reversible hydrophilic/hydrophobic phase transition in response to temperature . The nature of these interactions is primarily physical, involving changes in the polymer’s conformation rather than chemical reactions.

Cellular Effects

This compound has been shown to influence cell function in various ways. For instance, it has been used to create temperature-responsive surfaces for cell culture applications . These surfaces allow for active attachment and spontaneous detachment of cells based on surface wettability changes and volume phase transitions of this compound . Additionally, this compound has been found to display cell membrane activity and cause red blood cell aggregation at higher concentrations .

Molecular Mechanism

The molecular mechanism of action of this compound primarily involves its thermoresponsive behavior. At temperatures below its lower critical solution temperature (LCST), this compound is hydrophilic and soluble in water. When the temperature is raised above the LCST, this compound becomes hydrophobic and insoluble . This transition is believed to be due to the disruption of hydrogen bonds between the polymer and water molecules, leading to a collapse of the polymer chains .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, this compound-based polymers have been observed to undergo a reversible hydrophilic/hydrophobic phase transition in response to temperature changes . Additionally, the stability and degradation of this compound can be influenced by factors such as pH and the presence of other substances .

Transport and Distribution

This compound can be distributed within cells and tissues in a temperature-dependent manner. For instance, this compound-based polymers have been used to create temperature-responsive surfaces for cell culture applications, allowing for the controlled attachment and detachment of cells .

properties

IUPAC Name

N-propan-2-ylprop-2-enamide
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InChI

InChI=1S/C6H11NO/c1-4-6(8)7-5(2)3/h4-5H,1H2,2-3H3,(H,7,8)
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InChI Key

QNILTEGFHQSKFF-UHFFFAOYSA-N
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Canonical SMILES

CC(C)NC(=O)C=C
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Molecular Formula

C6H11NO
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Related CAS

25189-55-3
Record name Poly(N-isopropylacrylamide)
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DSSTOX Substance ID

DTXSID0033754
Record name N-Isopropylacrylamide
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Molecular Weight

113.16 g/mol
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Physical Description

Solid; [Hawley]
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Solubility

Soluble in water
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Vapor Pressure

0.02 [mmHg]
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Color/Form

Crystalline solid, Cream-colored powder

CAS RN

2210-25-5
Record name N-Isopropylacrylamide
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Melting Point

64 °C
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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